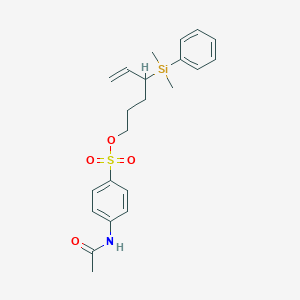
4-(Dimethylphenylsilyl)-5-hexenyl 4-(acetylamino)benzenesulfonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(Dimethylphenylsilyl)-5-hexenyl 4-(acetylamino)benzenesulfonate, also known as DMAPS, is a chemical compound that has been extensively studied in scientific research. It belongs to the class of sulfonates and is commonly used as a reagent in organic synthesis.
Mechanism Of Action
The mechanism of action of 4-(Dimethylphenylsilyl)-5-hexenyl 4-(acetylamino)benzenesulfonate is not fully understood. However, it is believed that 4-(Dimethylphenylsilyl)-5-hexenyl 4-(acetylamino)benzenesulfonate acts as a nucleophile, attacking electrophilic carbonyl groups in organic compounds. This reaction results in the formation of an intermediate that can undergo further reactions, leading to the synthesis of various organic compounds.
Biochemical And Physiological Effects
There is limited information on the biochemical and physiological effects of 4-(Dimethylphenylsilyl)-5-hexenyl 4-(acetylamino)benzenesulfonate. However, studies have shown that 4-(Dimethylphenylsilyl)-5-hexenyl 4-(acetylamino)benzenesulfonate is relatively non-toxic and does not cause significant harm to living organisms. Additionally, 4-(Dimethylphenylsilyl)-5-hexenyl 4-(acetylamino)benzenesulfonate has been shown to be stable under a wide range of conditions, making it an ideal reagent for organic synthesis.
Advantages And Limitations For Lab Experiments
One of the main advantages of using 4-(Dimethylphenylsilyl)-5-hexenyl 4-(acetylamino)benzenesulfonate in lab experiments is its versatility. It can be used as a catalyst in a wide range of organic synthesis reactions, making it a valuable tool for chemists. Additionally, 4-(Dimethylphenylsilyl)-5-hexenyl 4-(acetylamino)benzenesulfonate is relatively easy to synthesize and has a high purity, making it a reliable reagent for lab experiments. However, one of the limitations of using 4-(Dimethylphenylsilyl)-5-hexenyl 4-(acetylamino)benzenesulfonate is its cost. 4-(Dimethylphenylsilyl)-5-hexenyl 4-(acetylamino)benzenesulfonate is relatively expensive compared to other reagents, which can make it difficult to use in large-scale experiments.
Future Directions
There are several future directions for the use of 4-(Dimethylphenylsilyl)-5-hexenyl 4-(acetylamino)benzenesulfonate in scientific research. One potential area of research is the development of new synthesis methods for 4-(Dimethylphenylsilyl)-5-hexenyl 4-(acetylamino)benzenesulfonate that are more cost-effective and scalable. Additionally, there is potential for the use of 4-(Dimethylphenylsilyl)-5-hexenyl 4-(acetylamino)benzenesulfonate in the synthesis of new pharmaceuticals and materials. Finally, further research is needed to fully understand the mechanism of action of 4-(Dimethylphenylsilyl)-5-hexenyl 4-(acetylamino)benzenesulfonate and its potential applications in organic synthesis.
Synthesis Methods
The synthesis of 4-(Dimethylphenylsilyl)-5-hexenyl 4-(acetylamino)benzenesulfonate involves the reaction between 4-(acetylamino)benzenesulfonyl chloride and 4-(dimethylphenylsilyl)-5-hexenyl magnesium bromide. This reaction yields 4-(Dimethylphenylsilyl)-5-hexenyl 4-(acetylamino)benzenesulfonate as a white solid with a purity of over 95%. The synthesis of 4-(Dimethylphenylsilyl)-5-hexenyl 4-(acetylamino)benzenesulfonate is relatively straightforward and has been optimized for large-scale production.
Scientific Research Applications
4-(Dimethylphenylsilyl)-5-hexenyl 4-(acetylamino)benzenesulfonate has been widely used in scientific research as a reagent in organic synthesis. It is commonly used as a catalyst in the synthesis of various organic compounds, such as aldehydes, ketones, and esters. 4-(Dimethylphenylsilyl)-5-hexenyl 4-(acetylamino)benzenesulfonate has also been used in the synthesis of pharmaceuticals, such as antihistamines and antimalarial drugs. Additionally, 4-(Dimethylphenylsilyl)-5-hexenyl 4-(acetylamino)benzenesulfonate has been used in the synthesis of polymers and materials science.
properties
CAS RN |
158069-32-0 |
|---|---|
Product Name |
4-(Dimethylphenylsilyl)-5-hexenyl 4-(acetylamino)benzenesulfonate |
Molecular Formula |
C22H29NO4SSi |
Molecular Weight |
431.6 g/mol |
IUPAC Name |
4-[dimethyl(phenyl)silyl]hex-5-enyl 4-acetamidobenzenesulfonate |
InChI |
InChI=1S/C22H29NO4SSi/c1-5-21(29(3,4)22-10-7-6-8-11-22)12-9-17-27-28(25,26)20-15-13-19(14-16-20)23-18(2)24/h5-8,10-11,13-16,21H,1,9,12,17H2,2-4H3,(H,23,24) |
InChI Key |
ZBWRCWQYARWQCU-UHFFFAOYSA-N |
SMILES |
CC(=O)NC1=CC=C(C=C1)S(=O)(=O)OCCCC(C=C)[Si](C)(C)C2=CC=CC=C2 |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)S(=O)(=O)OCCCC(C=C)[Si](C)(C)C2=CC=CC=C2 |
synonyms |
4'-dimethylphenylsilyl-1'-hexen-6'-yl 4-(acetylamino)benzenesulfonate 4'-DMPSH 4-AcNBS |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



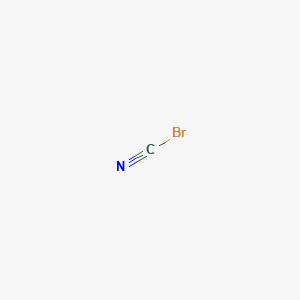
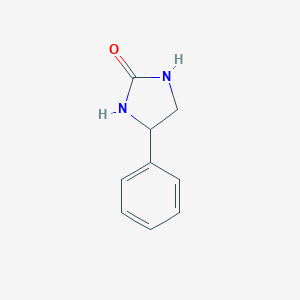
![1-[2-[bis(4-Fluorophenyl)methoxy]ethyl]-4-(pyridinyl)-piperazine](/img/structure/B132493.png)
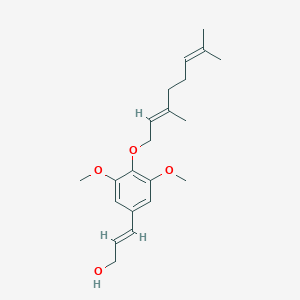
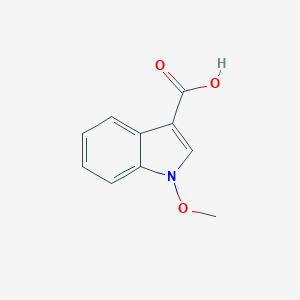
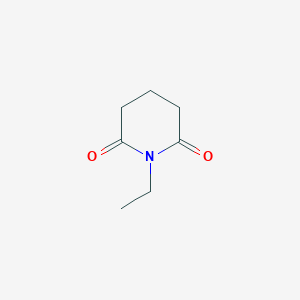
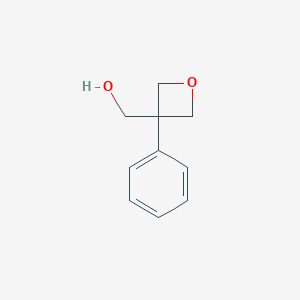
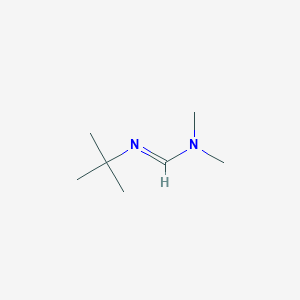
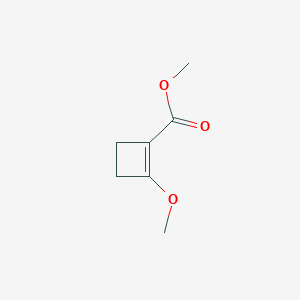
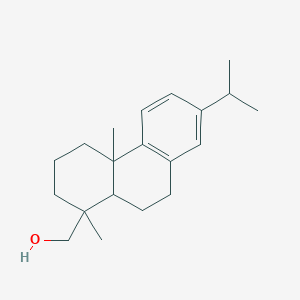
![(2S)-2-[[(2S)-6-Amino-2-[[(2S)-2-[[(2S)-5-amino-2-[[2-[[(2S,3R)-2-[[(2S)-2-[[(2S)-2,6-diaminohexanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-3-hydroxybutanoyl]amino]acetyl]amino]-5-oxopentanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]hexanoyl]amino]-4-methylpentanoic acid](/img/structure/B132519.png)
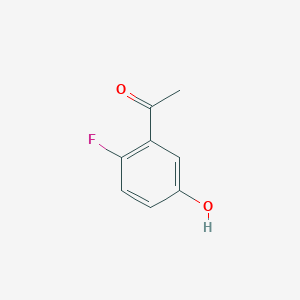
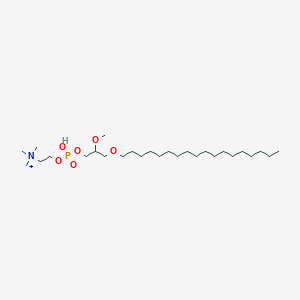
![[3-(1H-Imidazol-1-ylmethyl)phenyl]methanol](/img/structure/B132528.png)